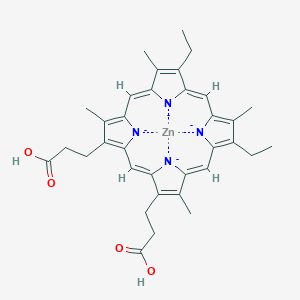

ZN(II) Mesoporphyrin IX

Description

The exact mass of the compound 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26741. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14354-67-7 |

|---|---|

Molecular Formula |

C34H36N4O4Zn |

Molecular Weight |

630.1 g/mol |

IUPAC Name |

zinc 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid |

InChI |

InChI=1S/C34H38N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI Key |

YQJXHPBQEBGWBG-UHFFFAOYSA-L |

Isomeric SMILES |

CCC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C)CC)/[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Zn] |

Canonical SMILES |

[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC1=N2)[N-]5)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)CC)C.[Zn+2] |

Synonyms |

21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, zinc salt (1:1) zinc mesoporphyrin ZnMP |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Zn(II) Mesoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Zinc (II) Mesoporphyrin IX, a key metalloporphyrin with significant applications in various scientific and biomedical fields. This document details the experimental protocols, data presentation, and visualizations to assist researchers in the efficient and high-purity production of this compound.

Introduction

Zn(II) Mesoporphyrin IX is a synthetic metalloporphyrin that serves as a valuable tool in diverse areas of research, including the development of photosensitizers for photodynamic therapy, the study of heme oxygenase inhibition, and the construction of artificial photosynthetic systems. Its stable zinc core and the saturated ethyl groups at positions 2 and 4 of the porphyrin macrocycle confer unique photophysical and biological properties. The synthesis of high-purity this compound is crucial for obtaining reliable and reproducible results in these applications.

This guide outlines a robust two-step synthetic pathway starting from the readily available precursor, hemin (B1673052). The process involves the initial catalytic hydrogenation of hemin to yield Mesoporphyrin IX, followed by the insertion of zinc to produce the final product. Detailed purification protocols are also provided to ensure the removal of starting materials and byproducts, leading to a highly purified compound suitable for research and drug development purposes.

Synthesis of this compound

The synthesis of this compound is a two-stage process. The first stage involves the reduction of the vinyl groups of hemin to ethyl groups to form Mesoporphyrin IX. The second stage is the insertion of a zinc ion into the porphyrin core.

Stage 1: Synthesis of Mesoporphyrin IX from Hemin

This procedure involves the catalytic hydrogenation of hemin to reduce its two vinyl groups to ethyl groups, yielding Mesoporphyrin IX.

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve hemin in a solvent mixture of pyridine (B92270) and acetic acid.

-

Addition of Catalyst: Add a catalytic amount of palladium on charcoal (10% w/w) to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature. The reaction progress can be monitored by UV-Vis spectroscopy by observing the shift in the Soret band.

-

Work-up: Upon completion of the reaction (typically after 24-48 hours), the catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure.

-

Purification of Mesoporphyrin IX: The crude Mesoporphyrin IX is purified by column chromatography on silica (B1680970) gel using a solvent gradient of methanol (B129727) in dichloromethane (B109758) to afford the pure product.

Stage 2: Zinc Insertion to Form this compound

This step involves the chelation of a zinc ion by the Mesoporphyrin IX macrocycle.

Experimental Protocol:

-

Dissolution: Dissolve the purified Mesoporphyrin IX in a suitable solvent such as chloroform (B151607) or dichloromethane.

-

Addition of Zinc Salt: Add a saturated solution of zinc acetate (B1210297) in methanol to the porphyrin solution.

-

Reaction: Reflux the reaction mixture for 1-2 hours. The progress of the metallation can be monitored by UV-Vis spectroscopy, observing the characteristic shift of the Soret and Q-bands upon zinc insertion. A color change from purple to a vibrant red-orange is also indicative of successful zinc insertion.

-

Work-up: After the reaction is complete, wash the solution with water to remove excess zinc acetate. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

Purification of this compound

Purification is critical to obtain this compound of high purity, free from the unmetalated porphyrin and other impurities. Column chromatography is the most effective method.

Experimental Protocol:

-

Column Preparation: A silica gel column is prepared using a slurry of silica gel in a non-polar solvent like hexane (B92381) or dichloromethane.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient starts with pure dichloromethane, gradually increasing the proportion of a more polar solvent like methanol or ethyl acetate. The distinctively colored band of this compound can be visually tracked as it moves down the column.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or UV-Vis spectroscopy to identify the pure product.

-

Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the final product as a solid.

-

Recrystallization (Optional): For obtaining highly crystalline material, the purified this compound can be recrystallized from a solvent mixture such as chloroform/methanol or dichloromethane/hexane.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Synthesis Yields | ||

| Mesoporphyrin IX from Hemin | Typically 70-85% | General literature |

| This compound | >90% | General literature |

| Purity | ||

| By HPLC | >95% | [1] |

| Characterization Data | ||

| Molecular Formula | C₃₄H₃₆N₄O₄Zn | [1] |

| Molecular Weight | 630.08 g/mol | [1] |

| Solvent | Soret Band (λ_max, nm) | Q-Band I (λ_max, nm) | Q-Band II (λ_max, nm) |

| Chloroform | ~408 | ~534 | ~572 |

| Dichloromethane | ~407 | ~533 | ~571 |

| Pyridine | ~415 | ~545 | ~583 |

| Proton | Chemical Shift (δ, ppm) in CDCl₃ |

| Meso-H | 9.5 - 10.5 |

| CH₂ (ethyl) | ~4.0 |

| CH₃ (ethyl) | ~1.8 |

| CH₂ (propionic acid) | ~4.2 |

| CH₂ (propionic acid) | ~3.2 |

| CH₃ (methyl) | 3.5 - 3.7 |

| NH (pyrrole) | Not applicable (metalated) |

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Synthetic pathway of this compound from Hemin.

Caption: Purification workflow for this compound.

References

Spectroscopic Characterization of Zn(II) Mesoporphyrin IX: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Zn(II) Mesoporphyrin IX (ZnMP), a key metalloporphyrin with significant applications in biomedical research, particularly as a competitive inhibitor of heme oxygenase.[1][2][3] This document details the fundamental spectroscopic properties of ZnMP, including its ultraviolet-visible absorption, fluorescence, nuclear magnetic resonance, and mass spectrometry data. Furthermore, it outlines detailed experimental protocols for these analytical techniques and visualizes key experimental workflows and its primary biological mechanism of action.

Core Spectroscopic Data

The spectroscopic signature of this compound is defined by its distinct absorption and emission properties, which arise from the π-electron system of the porphyrin macrocycle coordinated with a central zinc ion. The following tables summarize the key quantitative data for ZnMP, compiled from various spectroscopic studies.

Table 1: UV-Visible Absorption Spectroscopy Data for this compound

| Solvent | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Dichloromethane (B109758) | ~408 | ~534, ~572 | Soret: ~3.5 x 10⁵, Q-Bands: ~1.5-2.0 x 10⁴ |

| DMSO | ~423 | ~548, ~586 | Data not readily available |

Note: Molar extinction coefficients are estimates based on typical values for zinc porphyrins in the specified solvent and may vary.

Table 2: Fluorescence Spectroscopy Data for this compound

| Solvent | Excitation Wavelength (nm) | Emission Maxima (nm) | Fluorescence Quantum Yield (Φ_F) |

| Dichloromethane | ~420 | ~580, ~630 | ~0.03 - 0.04 |

Note: The fluorescence quantum yield is comparable to that of other zinc porphyrins like Zn(II) Tetraphenylporphyrin (ZnTPP).[4]

Table 3: ¹H NMR Chemical Shift Ranges for this compound (in CDCl₃)

| Proton Type | Chemical Shift (δ, ppm) |

| Meso-H | 9.5 - 10.5 |

| CH₂ (Ethyl) | ~4.0 |

| CH₃ (Ethyl) | ~1.8 |

| CH₃ (Methyl) | 3.5 - 3.7 |

| CH₂ (Propionic Acid) | ~3.2 (α-CH₂) & ~4.3 (β-CH₂) |

Note: These are predicted chemical shift ranges based on the analysis of similar zinc porphyrin structures. Specific assignments may vary depending on concentration and exact solvent conditions.

Table 4: Mass Spectrometry Data for this compound

| Ionization Method | Molecular Formula | Calculated m/z ([M+H]⁺) | Observed m/z |

| Electrospray (ESI) | C₃₄H₃₆N₄O₄Zn | 629.2028 | 629.2 |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below. These protocols are intended to serve as a guide for researchers and can be adapted based on the specific instrumentation and experimental goals.

2.1. UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for acquiring the UV-Vis absorption spectrum of ZnMP.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or DMSO) at a concentration of approximately 1 mM.

-

From the stock solution, prepare a dilute solution in the same solvent to an approximate concentration of 1-10 µM. The final absorbance of the Soret band should ideally be between 0.8 and 1.2 AU.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill the reference cuvette with the pure solvent.

-

Fill the sample cuvette with the prepared ZnMP solution.

-

Record the absorption spectrum over a wavelength range of 350-700 nm.

-

The baseline should be corrected using the pure solvent.

-

2.2. Fluorescence Spectroscopy

This protocol describes the steps for measuring the fluorescence emission spectrum and quantum yield of ZnMP.

-

Instrumentation: A spectrofluorometer equipped with a xenon arc lamp and a photomultiplier tube detector.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., dichloromethane) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Emission Spectrum Acquisition:

-

Place the sample in a 1 cm path length quartz cuvette.

-

Set the excitation wavelength to the maximum of the Soret band (e.g., ~420 nm).

-

Scan the emission spectrum from a wavelength slightly higher than the excitation wavelength to approximately 750 nm.

-

-

Quantum Yield Determination (Comparative Method):

-

A well-characterized fluorescence standard with a known quantum yield in the same solvent should be used (e.g., Zn(II) Tetraphenylporphyrin, Φ_F = 0.033).

-

Prepare solutions of the standard and the ZnMP sample with identical absorbance at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

-

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the procedure for obtaining a ¹H NMR spectrum of the diamagnetic ZnMP.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

2.4. Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the general procedure for the mass spectrometric analysis of ZnMP.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-50 µM) in a solvent compatible with ESI, such as a mixture of methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid to promote protonation.[5]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is typically the most abundant ion.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the study of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Caption: Inhibition of Heme Oxygenase by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Zinc Protoporphyrin Regulates Cyclin D1 Expression Independent of Heme Oxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zinc . protoporphyrin is a selective inhibitor of heme oxygenase activity in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Spectral Evaluation of Some Unsymmetrical Mesoporphyrinic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of Zn(II) Mesoporphyrin IX

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of Zn(II) Mesoporphyrin IX, a key metalloporphyrin derivative. The document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work. This guide covers the core spectral characteristics, detailed experimental protocols for its measurement, and its role in a significant biological signaling pathway.

Core Spectral Characteristics of this compound

The UV-Vis absorption spectrum of this compound, like other metalloporphyrins, is defined by two main features: the intense Soret band (or B band) in the near-UV region and the weaker Q bands in the visible region.[1][2] The Soret band originates from the transition to the second excited state (S2), while the Q bands are due to the transition to the first excited state (S1).[1] The position and intensity of these bands are sensitive to the solvent environment.[3]

Porphyrins, in general, exhibit a strong Soret band around 350-500 nm with a molar absorptivity in the order of 10^5 M⁻¹cm⁻¹, and less intense Q-bands between 500-750 nm.[1] The insertion of a metal ion, such as zinc(II), into the porphyrin macrocycle simplifies the Q-band structure, typically resulting in two distinct peaks (α and β bands).

Quantitative UV-Vis Absorption Data

The following table summarizes the reported absorption maxima (λmax) for this compound and structurally similar Zn(II) porphyrins in various solvents. It is important to note that molar extinction coefficients (ε) for this compound are not widely reported in the literature; therefore, where specific data is unavailable, values for closely related compounds are provided as a reference and are clearly marked.

| Compound | Solvent | Soret Band (λmax, nm) | log(ε) | Q Band (β) (λmax, nm) | log(ε) | Q Band (α) (λmax, nm) | log(ε) | Reference |

| Zn(II) Protoporphyrin IX | Dimethyl sulfoxide (B87167) (DMSO) | 423 | - | 548 | - | 586 | - | [4] |

| Zn(II)-TNMPyP* | Water (pH 5.5) | 436.7 | 5.20 | 563.8 | 4.19 | 606.4 | 3.82 | [5][6] |

| Zn(II)TCMP | Dichloromethane (CH2Cl2) | 421.4 | - | 548.5 | - | 587.4 | - | [3] |

| Zn(II)TCMP | Methanol (MeOH) | 423.0 | - | 556.1 | - | 597.2 | - | [3] |

| Zn(II)TCMP | Ethanol (EtOH) | 424.5 | - | 557.4 | - | 597.5 | - | [3] |

| Zn(II)TCMP | Isopropanol (Iso-PrOH) | 424.8 | - | 557.6 | - | 597.5 | - | [3] |

| Zn(II)TCMP | Dimethylformamide (DMF) | 427.7 | - | 559.8 | - | 600.3 | - | [3] |

| Zn(II)TCMP | Dimethyl sulfoxide (DMSO) | 430.2 | - | 561.4 | - | 602.3 | - | [3] |

*Zn(II)-5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphyrin tetrachloride **Zn(II)-5,10,15,20–tetra-(4-carboxymethylphenyl)– porphine

Experimental Protocol for UV-Vis Absorption Spectroscopy

The following provides a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Instrumentation

-

Solvents: Spectroscopic grade (e.g., Dichloromethane, Dimethyl sulfoxide, Methanol, Ethanol, Isopropanol, Dimethylformamide)

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 300-800 nm.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

-

Analytical balance: For precise weighing of the compound.

Solution Preparation

-

Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M). Porphyrins can be challenging to dissolve; sonication may be required. Protect the solution from light to prevent photodegradation.

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar range (e.g., 1 x 10⁻⁶ M to 1 x 10⁻⁵ M).[3][9] The final concentration should be chosen to ensure that the absorbance at the Soret band maximum is within the linear range of the spectrophotometer (typically < 1.5).

Spectroscopic Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent that was used to prepare the porphyrin solution. Place the cuvette in both the sample and reference holders and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the porphyrin solution, and then fill it with the sample solution. Place the cuvette back into the sample holder.

-

Data Acquisition: Scan the sample from the desired wavelength range (e.g., 350 nm to 750 nm). The scan speed should be set to an appropriate rate (e.g., 300 nm/min) with a suitable slit width (e.g., 5 nm).[4]

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands. If the concentration and path length are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

The following diagram illustrates the general workflow for this experimental procedure.

Biological Signaling Pathway of this compound

This compound is a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme degradation.[10][11][12] Beyond its inhibitory role, it also influences the expression of heme oxygenase-1 (HO-1) at the transcriptional level.[13] A key mechanism involves the regulation of the transcription factor Bach1, a repressor of the HO-1 gene.[10][11][14]

This compound induces the rapid degradation of Bach1 protein in a proteasome-dependent manner.[10][11] This degradation relieves the repression of the HO-1 gene, leading to its upregulation.[10][11] This pathway is significant in cellular responses to oxidative stress and has implications for various disease states, including cancer.[15][16]

The following diagram illustrates the signaling pathway of this compound leading to the upregulation of HO-1.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. secjhuapl.edu [secjhuapl.edu]

- 3. researchgate.net [researchgate.net]

- 4. hitachi-hightech.com [hitachi-hightech.com]

- 5. researchgate.net [researchgate.net]

- 6. chalcogen.ro [chalcogen.ro]

- 7. This compound | [frontierspecialtychemicals.com]

- 8. scbt.com [scbt.com]

- 9. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]

- 10. Zinc Mesoporphyrin Induces Rapid and Marked Degradation of the Transcription Factor Bach1 and Up-regulates HO-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zinc mesoporphyrin induces rapid and marked degradation of the transcription factor Bach1 and up-regulates HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Zinc Protoporphyrin Upregulates Heme Oxygenase-1 in PC-3 Cells via the Stress Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Bach1 in the Induction of Heme Oxygenase by Tin Mesoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice | springermedizin.de [springermedizin.de]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fluorescence Emission Properties of Zn(II) Mesoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core fluorescence emission properties of Zn(II) Mesoporphyrin IX, a significant porphyrin derivative with applications in biomedical research, particularly as a photosensitizer and fluorescent probe. This document details its photophysical parameters, outlines experimental protocols for their characterization, and illustrates relevant biological pathways and experimental workflows.

Core Photophysical Properties

This compound, like other zinc porphyrins, exhibits characteristic fluorescence originating from the S1 excited state. The insertion of the diamagnetic zinc ion into the porphyrin macrocycle leads to a simplified and well-defined electronic structure, resulting in distinct absorption (Soret and Q-bands) and emission spectra. These properties are influenced by the solvent environment due to solvatochromic effects.

Data Presentation: Photophysical Parameters

The following tables summarize key quantitative data for this compound and closely related zinc porphyrins to provide a comparative context. It is important to note that specific values for this compound can be scarce in the literature, and thus data from analogous compounds are included for reference.

Table 1: Fluorescence Quantum Yields (ΦF) and Lifetimes (τF) of Selected Zinc Porphyrins

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |

| This compound | Dichloromethane | Data not readily available | Data not readily available |

| Zn(II) Protoporphyrin IX | Toluene | High (specific value not stated)[1] | Data not readily available |

| Zn(II) Tetraphenylporphyrin (ZnTPP) | Toluene | 0.033 | 1.7 |

| Zn(II) Tetraphenylporphyrin (ZnTPP) | Benzene | 0.032 | 1.6 |

| Zn(II) Hematoporphyrin IX | Methanol (B129727) | 0.038 | 1.5 |

Table 2: Excitation and Emission Maxima of Selected Zinc Porphyrins

| Compound | Solvent | Soret Band (B) λmax (nm) | Q-Band λmax (nm) | Emission (Qx(0,0)) λmax (nm) |

| This compound | Dichloromethane | ~408 | ~534, ~572 | ~575, ~625 |

| Zn(II) Protoporphyrin IX | Dimethyl sulfoxide (B87167) (DMSO) | 423 | 548, 586 | ~590 |

| Zn(II) Tetraphenylporphyrin (ZnTPP) | Toluene | 422 | 550, 589 | 598, 648 |

| A meso-substituted Zn(II) porphyrin | Chloroform (B151607) | 419-432 | 546-603 | Not specified[2] |

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of the fluorescence properties of this compound.

Synthesis of this compound

Objective: To insert zinc(II) into the mesoporphyrin IX macrocycle.

Materials:

-

Mesoporphyrin IX dihydrochloride (B599025)

-

Zinc(II) acetate (B1210297) dihydrate

-

Methanol

-

Chloroform

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve Mesoporphyrin IX dihydrochloride in methanol.

-

Add a saturated solution of zinc(II) acetate dihydrate in methanol to the porphyrin solution.

-

Reflux the mixture for 1-2 hours, monitoring the reaction progress using UV-Vis spectroscopy. The completion of the reaction is indicated by the simplification of the Q-band region from four peaks to two.

-

After cooling, remove the solvent under reduced pressure.

-

Dissolve the residue in chloroform and wash with a 5% sodium bicarbonate solution and then with distilled water to remove unreacted metal salts and acetic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting this compound using column chromatography on silica gel with a chloroform/methanol gradient as the eluent.

-

Characterize the final product using UV-Vis, NMR, and mass spectrometry.

Measurement of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a standard of known quantum yield.

Materials:

-

This compound

-

A suitable standard with a known quantum yield in the same solvent (e.g., ZnTPP in toluene, ΦF = 0.033).

-

Spectroscopic grade solvent (e.g., toluene, dichloromethane).

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of both the sample (this compound) and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of all solutions using a fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

-

Calculate the fluorescence quantum yield of the sample (ΦF,sample) using the following equation:

ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)

where:

-

ΦF,std is the quantum yield of the standard.

-

msample and mstd are the gradients of the linear plots for the sample and standard, respectively.

-

ηsample and ηstd are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τF) of this compound.

Materials:

-

This compound solution of low concentration.

-

TCSPC instrument, including a pulsed light source (e.g., a picosecond laser diode), a fast detector (e.g., a single-photon avalanche diode), and timing electronics.

Procedure:

-

Excite the sample with short pulses of light at a wavelength strongly absorbed by the porphyrin (e.g., near the Soret band maximum).

-

Detect the emitted single photons, and for each photon, measure the time delay between the excitation pulse and the photon arrival.

-

Accumulate a histogram of these time delays over many excitation-emission cycles.

-

The resulting histogram represents the fluorescence decay curve.

-

Deconvolute the instrument response function (IRF) from the measured decay curve.

-

Fit the corrected decay curve to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime(s).

Mandatory Visualizations

Signaling Pathway in Photodynamic Therapy (PDT)

The primary application of this compound in a biological context is as a photosensitizer in photodynamic therapy (PDT). Upon light activation, it can initiate a cascade of events leading to cell death, primarily through the generation of reactive oxygen species (ROS).

References

An In-depth Technical Guide to the NMR and IR Analysis of Zn(II) Mesoporphyrin IX Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of Zn(II) Mesoporphyrin IX, a key molecule in various research and development areas, including its use as a heme analog and in the development of artificial photosynthetic systems.[1] While a complete, publicly available spectral dataset for this compound is not readily found in the literature, this guide synthesizes available data from structurally similar zinc porphyrins to provide a robust framework for its analysis.

Structure of this compound

This compound is a coordination complex featuring a zinc(II) ion chelated by the dianion of mesoporphyrin IX. The core structure consists of a porphyrin macrocycle, which is an aromatic heterocyclic system composed of four pyrrole (B145914) rings linked by methine bridges. In Mesoporphyrin IX, the peripheral positions of the porphyrin core are substituted with methyl, ethyl, and propionic acid groups.

Chemical Formula: C₃₄H₃₆N₄O₄Zn[1][2] Molecular Weight: 630.06 g/mol [2][3] CAS Number: 14354-67-7[1][2][3]

The numbering of the porphyrin macrocycle is crucial for the assignment of NMR signals. A standardized numbering system should be used for consistency.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of porphyrins and metalloporphyrins. The aromatic nature of the porphyrin ring induces a significant ring current effect, leading to a wide dispersion of proton chemical shifts.

The ¹H NMR spectrum of a diamagnetic metalloporphyrin like this compound is characterized by sharp, well-resolved signals. The insertion of the Zn(II) ion into the porphyrin core leads to the disappearance of the N-H proton signals typically observed in the free-base porphyrin around -2 to -4 ppm.[4]

Expected Chemical Shifts for this compound (based on similar structures):

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Meso-H | 9.5 - 10.5 | Singlet | Highly deshielded due to the porphyrin ring current. |

| CH₂ (Ethyl) | ~4.0 | Quartet | Adjacent to the porphyrin ring. |

| CH₃ (Ethyl) | ~1.8 | Triplet | |

| CH₃ (Methyl) | 3.5 - 4.0 | Singlet | Directly attached to the porphyrin ring. |

| CH₂ (Propionic Acid α) | ~4.2 | Triplet | Deshielded due to proximity to the ring and carboxylic acid group. |

| CH₂ (Propionic Acid β) | ~3.2 | Triplet | |

| COOH | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent. |

Note: This is a generalized table based on data from similar zinc porphyrins. Actual chemical shifts may vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The high symmetry of the porphyrin core in many metalloporphyrins can lead to a smaller number of signals than the total number of carbon atoms.

Expected Chemical Shifts for this compound (based on similar structures):

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| α-Pyrrolic C | 140 - 150 | Carbons adjacent to the nitrogen atoms. |

| β-Pyrrolic C | 130 - 140 | Carbons at the periphery of the pyrrole rings. |

| Meso-C | 95 - 105 | Methine bridge carbons. |

| CH₂ (Ethyl) | ~20 | |

| CH₃ (Ethyl) | ~15 | |

| CH₃ (Methyl) | 10 - 15 | |

| CH₂ (Propionic Acid α) | ~37 | |

| CH₂ (Propionic Acid β) | ~22 | |

| COOH | 170 - 180 |

Note: This is a generalized table. Specific assignments require 2D NMR experiments like HSQC and HMBC.

A detailed experimental protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Sample Preparation:

-

Weigh approximately 5 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or pyridine-d₅) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts.

-

Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

-

For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

Instrumental Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Sufficient to cover the range from approximately -5 to 15 ppm.

-

Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Sufficient to cover the range from approximately 0 to 200 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

2D NMR (for full assignment):

-

COSY: To establish ¹H-¹H spin-spin coupling networks.

-

HSQC: To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC: To identify long-range ¹H-¹³C correlations, crucial for assigning quaternary carbons.

-

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic bands for the porphyrin macrocycle, the ethyl and methyl substituents, and the carboxylic acid groups of the propionic acid side chains.

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H Stretch (Aromatic/Vinylic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong |

| C=C Stretch (Porphyrin Ring) | 1600 - 1450 | Medium-Strong |

| C-N Stretch (Porphyrin Ring) | 1350 - 1250 | Medium |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium |

| O-H Bend (Carboxylic Acid) | 1440 - 1395 | Medium |

| Zn-N Vibration | 450 - 400 | Weak |

Note: The disappearance of the N-H stretching and bending vibrations, typically seen in free-base porphyrins, confirms the metalation of the porphyrin core.[4]

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded before measuring the sample spectrum.

Experimental Workflow for IR Analysis

Caption: Workflow for IR analysis of this compound.

Logical Relationship for Structural Confirmation

The combination of NMR and IR spectroscopy provides complementary information that leads to a confident structural confirmation of this compound.

Logical Flow for Structural Confirmation

Caption: Logical flow for structural confirmation.

Conclusion

The structural analysis of this compound relies on a synergistic application of NMR and IR spectroscopy. While a definitive, published complete dataset for this specific molecule is elusive, the principles and expected data outlined in this guide, based on closely related zinc porphyrin structures, provide a strong foundation for researchers to confidently identify and characterize this compound. The detailed experimental protocols and logical workflows presented here offer a practical guide for obtaining and interpreting high-quality spectroscopic data for this important molecule.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. scbt.com [scbt.com]

- 4. New zinc( ii ) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00762C [pubs.rsc.org]

Unveiling the Photophysical Profile of Zn(II) Mesoporphyrin IX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the quantum yield and associated photophysical properties of Zn(II) Mesoporphyrin IX, a key metalloporphyrin with significant applications in biomedical research, particularly in the fields of photosensitization and drug development. This document provides a comprehensive overview of its quantum efficiency, detailed experimental protocols for its determination, and visual representations of its key biological and photophysical pathways.

Quantitative Photophysical Data

The photophysical properties of porphyrins are critically influenced by the central metal ion and the surrounding solvent environment. For this compound and related zinc porphyrins, the key quantum yields—fluorescence (Φf), intersystem crossing (Φisc), and singlet oxygen generation (ΦΔ)—dictate their efficacy in various applications. While specific data for this compound can be elusive, the following tables summarize known values for closely related zinc porphyrins to provide a robust comparative baseline.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Intersystem Crossing Quantum Yield (Φisc) | Triplet State Lifetime (τT) | Reference |

| Zinc Porphine | Toluene (O2-free) | 0.022 | 0.93 | - | [1] |

| Zinc Tetraphenylporphyrin (ZnTPP) | Toluene (O2-free) | 0.030 | 0.88 | - | [1] |

| Zinc(II) Hematoporphyrin IX Dimethyl Ester | N,N-dimethyl formamide | - | - | - | [2] |

Table 1: Fluorescence and Intersystem Crossing Quantum Yields of Selected Zinc Porphyrins. This table highlights the efficiency of light emission through fluorescence and the competing process of intersystem crossing to the triplet state for zinc porphyrins in a non-polar solvent.

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Zinc(II) Hematoporphyrin IX | - | Reduced compared to free base | [3][4] |

| Zinc(II) Protoporphyrin IX | - | Reduced compared to free base | [3][4] |

| Zinc(II) complexes of tetraarylporphyrins | - | ~65% of the free base porphyrin | [2] |

| Hematoporphyrin IX dimethyl ester (HPDME) | N,N-dimethyl formamide | 0.40 | [2] |

Table 2: Singlet Oxygen Quantum Yields of Selected Zinc Porphyrins. This table focuses on the efficiency of generating singlet oxygen, a key reactive species in photodynamic therapy. The incorporation of a zinc ion generally modulates this value compared to the metal-free porphyrin.

Experimental Protocols

Accurate determination of quantum yields is paramount for the reliable assessment of a photosensitizer's potential. Below are detailed methodologies for measuring fluorescence and singlet oxygen quantum yields.

Determination of Fluorescence Quantum Yield (Relative Method)

This method involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known fluorescence quantum yield.

Materials and Equipment:

-

Spectrofluorometer with a monochromatic excitation source and an emission detector.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

This compound solution of unknown quantum yield.

-

A standard fluorophore solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).

-

Solvent for dissolving the sample and standard.

Procedure:

-

Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the this compound sample in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurements: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurements:

-

Set the excitation wavelength of the spectrofluorometer to the wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution.

-

Integrate the area under the emission spectrum for each solution.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

-

The slope of the resulting linear fits is proportional to the fluorescence quantum yield.

-

The quantum yield of the unknown sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (m_sample / m_std) * (n_sample² / n_std²)

where:

-

Φf,std is the fluorescence quantum yield of the standard.

-

m_sample and m_std are the slopes of the plots for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

-

-

Determination of Singlet Oxygen Quantum Yield

This protocol utilizes a chemical scavenger, 1,3-diphenylisobenzofuran (B146845) (DPBF), which is irreversibly consumed by singlet oxygen, leading to a decrease in its absorbance.

Materials and Equipment:

-

UV-Vis spectrophotometer.

-

Light source with a specific wavelength for excitation (e.g., a laser or a lamp with a monochromator).

-

Quartz cuvettes (1 cm path length).

-

Solution of this compound.

-

Solution of a standard photosensitizer with a known singlet oxygen quantum yield (e.g., methylene (B1212753) blue, ΦΔ ≈ 0.52 in methanol).

-

Solution of 1,3-diphenylisobenzofuran (DPBF).

-

Oxygen-saturated solvent.

Procedure:

-

Solution Preparation: Prepare solutions of the sample and the standard photosensitizer in an oxygen-saturated solvent. Add DPBF to each solution. The initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm) should be between 1.0 and 1.5.

-

Irradiation:

-

Place the cuvette containing the sample and DPBF in the UV-Vis spectrophotometer.

-

Irradiate the solution with the light source at a wavelength where the photosensitizer absorbs but DPBF does not.

-

Record the decrease in the absorbance of DPBF at regular time intervals.

-

-

Repeat for Standard: Repeat the irradiation experiment under identical conditions using the standard photosensitizer.

-

Data Analysis:

-

Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time for both the sample and the standard.

-

The slope of these plots is proportional to the rate of DPBF consumption and thus to the singlet oxygen generation rate.

-

The singlet oxygen quantum yield of the sample (ΦΔ,sample) is calculated using the equation:

ΦΔ,sample = ΦΔ,std * (k_sample / k_std) * (I_abs,std / I_abs,sample)

where:

-

ΦΔ,std is the singlet oxygen quantum yield of the standard.

-

k_sample and k_std are the slopes of the ln(A) vs. time plots.

-

I_abs,sample and I_abs,std are the rates of light absorption by the sample and standard, respectively, which can be determined from the incident light intensity and the absorbance of the photosensitizers.

-

-

Visualizing Key Pathways

To better understand the functional context of this compound, the following diagrams, generated using the DOT language, illustrate its involvement in a key biological pathway and its fundamental photophysical mechanism.

Caption: Mechanism of Photodynamic Therapy (PDT) using this compound.

Caption: Inhibition of Heme Oxygenase-1 by this compound.

Conclusion

This compound stands out as a versatile photosensitizer with a significant quantum yield for intersystem crossing, leading to efficient singlet oxygen generation. This property, coupled with its ability to inhibit key enzymes like heme oxygenase-1, makes it a compound of high interest for the development of novel photodynamic therapies and as a tool for probing biological systems. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this potent metalloporphyrin. Further research to precisely quantify the quantum yields of this compound in various biological environments will be crucial for optimizing its therapeutic applications.

References

- 1. Photophysical Properties and Electronic Structure of Zinc(II) Porphyrins Bearing 0-4 meso-Phenyl Substituents: Zinc Porphine to Zinc Tetraphenylporphyrin (ZnTPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrochemical Properties of Zinc Porphyrins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of zinc porphyrins, a class of molecules with significant potential in diverse fields, including drug development, photocatalysis, and solar energy conversion. This document details their redox behavior, electron transfer dynamics, and the experimental protocols used for their characterization, with a focus on applications relevant to researchers and professionals in the pharmaceutical and chemical sciences.

Introduction to Zinc Porphyrins

Porphyrins are a class of aromatic macrocyclic compounds consisting of four modified pyrrole (B145914) subunits interconnected at their α carbon atoms via methine bridges. The insertion of a zinc(II) ion into the central cavity of the porphyrin ring yields a zinc porphyrin. This metalation has profound effects on the photophysical and electrochemical properties of the macrocycle, making zinc porphyrins highly attractive for various applications. The zinc ion is redox-inactive, meaning that the electrochemical processes primarily involve the porphyrin π-system. This property allows for the systematic tuning of the molecule's electronic characteristics through peripheral substitutions without the complication of metal-centered redox events.

Zinc porphyrins are particularly relevant in drug development, especially in the field of photodynamic therapy (PDT). Their ability to absorb light and generate reactive oxygen species (ROS) makes them potent photosensitizers for the targeted destruction of cancer cells. Furthermore, their unique electrochemical properties are harnessed in the development of dye-sensitized solar cells (DSSCs) and photocatalytic systems for CO2 reduction.

Fundamental Electrochemical Properties

The electrochemical behavior of zinc porphyrins is characterized by a series of one-electron oxidation and reduction processes. These events correspond to the removal or addition of electrons to the π-conjugated macrocycle, leading to the formation of radical cations and anions, respectively.

Redox Potentials

The redox potentials of zinc porphyrins are crucial parameters that dictate their electron-donating and -accepting abilities. These potentials can be precisely measured using techniques such as cyclic voltammetry. The values are highly sensitive to the nature of the substituents on the porphyrin periphery and the axial ligands coordinated to the central zinc ion.

Electron-withdrawing groups (e.g., halogens, cyano groups) generally make the porphyrin more difficult to oxidize and easier to reduce, resulting in a positive shift in the oxidation potentials and a less negative shift in the reduction potentials. Conversely, electron-donating groups (e.g., alkyl, amino groups) have the opposite effect.

Table 1: Redox Potentials of Selected Zinc Porphyrins

| Porphyrin Derivative | First Oxidation (E¹½, V vs. Fc⁺/Fc) | Second Oxidation (E²½, V vs. Fc⁺/Fc) | First Reduction (E¹½, V vs. Fc⁺/Fc) | Second Reduction (E²½, V vs. Fc⁺/Fc) | Solvent/Electrolyte | Reference |

| ZnTPP | 0.49 | 0.81 | -1.61 | -1.98 | CH₂Cl₂/TBAPF₆ | |

| ZnTPP(CF₃)₄ | 0.76 | 1.05 | -1.13 | -1.41 | CH₂Cl₂/TBAPF₆ | |

| ZnTPPBr₄ | 0.58 | 0.93 | -1.33 | -1.67 | CH₂Cl₂/TBAPF₆ | |

| ZnTPP(CH₃)₄ | 0.43 | 0.74 | -1.72 | -2.08 | CH₂Cl₂/TBAPF₆ | |

| ZnP-phen=Re | 0.56 | 0.87 | -1.35 | -1.72 | DMF/TBAPF₆ |

TPP: Tetraphenylporphyrin; TPP(X)₄: Tetraphenylporphyrin with X substituent at the para-position of the phenyl groups; ZnP-phen=Re: Zinc porphyrin-phenanthroline-rhenium complex. Redox potentials are reported versus the ferrocenium/ferrocene couple.

Electron Transfer Dynamics

The rates of electron transfer to and from zinc porphyrins are fundamental to their function in various applications. These rates can be exceptionally fast, often occurring on the picosecond to nanosecond timescale. Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, are employed to measure these rapid processes.

The electron self-exchange rate constants for zinc porphyrins are typically on the order of 10⁹ to 10¹¹ M⁻¹s⁻¹, indicating very facile electron transfer. The rate of photoinduced electron transfer in donor-acceptor systems involving zinc porphyrins can be tuned by modifying the linker between the donor and acceptor moieties and by the coordination of metal cations.

Table 2: Electron Transfer Rate Constants for Zinc Porphyrin Systems

| System | Process | Rate Constant (k) | Conditions | Reference |

| [Zn(TPP)]⁺/⁰ | Self-exchange | 1.4 x 10¹¹ M⁻¹s⁻¹ | Acetonitrile, 25.0°C | |

| [Zn(OEP)]⁺/⁰ | Self-exchange | 1.3 x 10¹¹ M⁻¹s⁻¹ | Acetonitrile, 25.0°C | |

| ZnP → AuP⁺ in-rotaxane | Photoinduced Electron Transfer | up to 1.2 x 10¹⁰ s⁻¹ | - | |

| ¹ZnP → Cu(phen)₂⁺ in-rotaxane | Energy Transfer | 5.1 x 10⁹ s⁻¹ | - | |

| Photoexcited ZnPs with BIH | Quenching | 3.0 x 10⁹ M⁻¹s⁻¹ | DMF | |

| ZnPs•⁻ with TiO₂ | Electron Transfer | 4.12 - 5.12 x 10⁸ s⁻¹ | DMF |

TPP: Tetraphenylporphyrin; OEP: Octaethylporphyrin; ZnP: Zinc porphyrin; AuP⁺: Gold(III) porphyrin; phen: phenanthroline; BIH: Sacrificial electron donor; ZnPs: Zinc porphyrin derivatives.

Experimental Protocols

Accurate and reproducible characterization of the electrochemical properties of zinc porphyrins relies on well-defined experimental protocols. This section provides detailed methodologies for key experiments.

Synthesis and Purification of Zinc Tetraphenylporphyrin (ZnTPP)

This protocol describes a solventless synthesis followed by column chromatography for purification.

Materials:

-

Benzoic acid

-

Zinc acetate

-

Benzaldehyde

-

Pyrrole

-

Hexanes

-

Dichloromethane

Procedure:

-

Synthesis: In a fume hood, heat an oil or sand bath to 140°C. To a 50 mL round-bottomed flask, add 60 mg of benzoic acid, 6 mg of zinc acetate, and 100 µL of benzaldehyde. Seal the flask and heat it in the bath. Slowly inject 35 µL of pyrrole dropwise and allow the reaction to proceed for 30-40 minutes until the solution becomes deeply colored. Let the flask cool to room temperature.

-

Purification: Dissolve the product in a minimum volume of chloroform. Prepare a silica gel column (10 cm x 0.5 cm) using a slurry in hexanes. Load the chloroform solution onto the column and elute with a 4:2 (v/v) mixture of hexane (B92381) and dichloromethane. Collect the distinct colored bands separately and evaporate the solvent to obtain the purified TPP and ZnTPP.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for determining the redox potentials of zinc porphyrins.

Experimental Setup:

-

Potentiostat: An instrument to control the potential and measure the current.

-

Electrochemical Cell: A three-electrode cell containing the analyte solution.

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).

-

Counter Electrode: A platinum wire or gauze.

-

Electrolyte Solution: A solution of the zinc porphyrin (typically 0.1-1 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

Procedure:

-

Assemble the three-electrode cell with the electrolyte solution.

-

Connect the electrodes to the potentiostat.

-

Apply a linear potential sweep, starting from an initial potential where no redox reaction occurs, to a final potential, and then reverse the sweep back to the initial potential.

-

Record the current response as a function of the applied potential to obtain a cyclic voltammogram.

-

The half-wave potentials (E½), which are the average of the anodic and cathodic peak potentials, provide the formal redox potentials of the compound.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the redox state and the electronic structure of a molecule.

Experimental Setup:

-

Spectroelectrochemical Cell: An optically transparent thin-layer electrochemical (OTTLE) cell or a setup with a thin-layer electrode that allows a light beam to pass through the solution adjacent to the electrode surface.

-

Spectrophotometer: A UV-Vis or UV-Vis-NIR spectrophotometer.

-

Potentiostat: To control the electrochemical experiment.

-

Fiber Optics: To guide the light from the source, through the cell, and to the detector.

Procedure:

-

Assemble the spectroelectrochemical cell with the electrolyte solution containing the zinc porphyrin.

-

Record an initial spectrum of the solution at the open-circuit potential.

-

Apply a potential to the working electrode to initiate the first oxidation or reduction of the zinc porphyrin.

-

Simultaneously record the UV-Vis spectra as the electrochemical reaction proceeds.

-

Step the potential to subsequent redox states and record the corresponding spectra.

-

The changes in the absorption spectra (e.g., the appearance of new bands characteristic of the radical cation or anion) can be correlated with the applied potential and the measured current.

Applications in Drug Development: Photodynamic Therapy

The electrochemical properties of zinc porphyrins are central to their application as photosensitizers in photodynamic therapy (PDT). PDT is a clinically approved cancer treatment that involves the administration of a photosensitizer, followed by its activation with light of a specific wavelength.

Mechanism of Photosensitization

The process of photosensitization by zinc porphyrins can be summarized as follows:

-

Light Absorption: The zinc porphyrin absorbs a photon, promoting it from its ground electronic state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived excited triplet state (T₁).

-

Energy Transfer (Type II Pathway): The triplet state of the zinc porphyrin can transfer its energy to molecular oxygen (³O₂), which is in its triplet ground state. This process generates highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent.

-

Electron Transfer (Type I Pathway): Alternatively, the excited triplet state can undergo electron transfer reactions with surrounding molecules to produce other reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals.

Cellular Signaling Pathways in PDT

The ROS generated during PDT induce cellular damage and trigger various signaling pathways that ultimately lead to cell death, primarily through apoptosis and necrosis.

Apoptosis Induction:

-

Mitochondrial (Intrinsic) Pathway: ROS can cause damage to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are proteases that execute the apoptotic program.

-

Death Receptor (Extrinsic) Pathway: PDT can also upregulate the expression of death receptors, such as Fas, on the cell surface. The binding of their cognate ligands (e.g., FasL) triggers a separate caspase cascade (involving caspase-8) that converges with the intrinsic pathway to induce apoptosis.

Conclusion

The electrochemical properties of zinc porphyrins are integral to their diverse and expanding applications. A thorough understanding of their redox potentials and electron transfer dynamics, facilitated by the experimental protocols outlined in this guide, is essential for the rational design of new zinc porphyrin-based systems for drug development, solar energy conversion, and catalysis. The ability to systematically tune their electrochemical behavior through synthetic modifications provides a powerful platform for developing next-generation technologies in these critical areas. This guide serves as a foundational resource for researchers and professionals seeking to harness the unique electrochemical characteristics of zinc porphyrins.

Technical Guide: Physicochemical Properties of Zn(II) Mesoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of Zn(II) Mesoporphyrin IX, a key compound in various research applications, including the study of heme oxygenase inhibition and artificial photosynthetic systems.[1][2]

Quantitative Data Summary

The fundamental molecular properties of this compound are presented in the table below. This data is essential for experimental design, solution preparation, and analytical characterization.

| Property | Value |

| Chemical Formula | C₃₄H₃₆N₄O₄Zn[1][2][3] |

| Molecular Weight | 630.06 g/mol [4][5] |

| Exact Mass | 628.2028 u[1] |

| CAS Number | 14354-67-7[1][2] |

Note: The molecular weight may vary slightly between different sources and batches due to factors such as hydration.[1]

Experimental Protocols

Detailed experimental protocols for the determination of chemical formula and molecular weight typically involve the following standard analytical techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule. By ionizing the compound and measuring its mass-to-charge ratio, the elemental composition can be accurately deduced, leading to the confirmation of the chemical formula.

-

Elemental Analysis: This technique provides the percentage composition of individual elements (Carbon, Hydrogen, Nitrogen, etc.) within the compound. The empirical formula is derived from these percentages, which is then reconciled with the molecular weight to establish the definitive molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule, confirming the arrangement of atoms and functional groups as predicted by the chemical formula.

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound and its fundamental chemical properties.

Caption: Relationship between this compound and its key identifiers.

References

An In-depth Technical Guide to Zn(II) Mesoporphyrin IX

CAS Number: 14354-67-7

This technical guide provides a comprehensive overview of Zn(II) Mesoporphyrin IX, a crucial compound for researchers, scientists, and professionals in drug development. It details the molecule's physicochemical properties, its role in significant signaling pathways, and protocols for key experimental applications.

Core Physicochemical and Handling Data

This compound is a synthetic, natural porphyrin derivative.[1][2][3] Its core data, essential for experimental design, are summarized below.

| Property | Value | Citations |

| CAS Number | 14354-67-7 | [2] |

| Molecular Formula | C₃₄H₃₆N₄O₄Zn | [2] |

| Molecular Weight | ~630.07 g/mol | [4] |

| Exact Mass | 628.2028 | [4] |

| Purity | >95% | [2][3] |

| Appearance | Brown to reddish-brown solid | [5] |

| Storage (Short-term) | 0-4°C, dry and dark (days to weeks) | [4] |

| Storage (Long-term) | -20°C, dry and dark (months to years) | [4] |

| In Vitro Solubility | 50 mg/mL in DMSO (requires sonication) | [6] |

Key Biological Signaling Pathways

This compound is a versatile molecule that interacts with several key biological pathways, making it a valuable tool for research in oncology, virology, and metabolic studies.

Heme Oxygenase-1 (HO-1) Inhibition

This compound is a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism.[7] HO-1 breaks down heme into biliverdin, free iron (Fe²⁺), and carbon monoxide (CO). By competitively binding to the enzyme, this compound blocks this process. This inhibition is a cornerstone of its therapeutic potential, as HO-1 is often overexpressed in cancerous tissues, where it has a cytoprotective effect that can shield tumors from oxidative stress.[8][9]

References

- 1. Stimulation of the human mitochondrial transporter ABCB10 by zinc-mesoporphrin | PLOS One [journals.plos.org]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. scbt.com [scbt.com]

- 4. medkoo.com [medkoo.com]

- 5. zinc mesoporphyrin | 14354-67-7 [chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Zinc Protoporphyrin Regulates Cyclin D1 Expression Independent of Heme Oxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Purity and Storage of Zn(II) Mesoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity specifications, analytical methodologies, and optimal storage conditions for Zinc (II) Mesoporphyrin IX. This information is critical for ensuring the integrity, reproducibility, and success of research and development activities involving this metalloporphyrin.

Purity Specifications

The purity of Zn(II) Mesoporphyrin IX is a critical parameter that can significantly impact experimental outcomes. Commercially available this compound typically has a purity of ≥95% , with some suppliers offering higher grades of >98% [1][2][3]. The purity is commonly assessed using a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), supplemented by spectroscopic methods.

Table 1: Typical Purity Specifications for this compound

| Parameter | Specification | Analytical Method |

| Purity | ≥95% or >98% | HPLC |

| Identity | Conforms to structure | ¹H NMR, UV-Vis, Mass Spectrometry |

| Appearance | Solid | Visual Inspection |

Analytical Methodologies for Purity Assessment

A robust analytical strategy is essential for verifying the purity of this compound and for monitoring its stability over time. The following are the most common and effective analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC Analysis (Adapted from Zinc Protoporphyrin IX methods) [4][5][6]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) and an aqueous buffer (e.g., water with a small percentage of acetic acid). A common mobile phase for a related compound was a 9:1 (v/v) mixture of (Methanol:Dichloromethane 9:1) and (Water:Acetic Acid 97:3)[5].

-

Flow Rate: Typically around 0.8 to 1.0 mL/min.

-

Detection: Monitoring the eluent at the Soret band maximum of this compound, which is around 410-420 nm. A DAD allows for the acquisition of the full UV-Vis spectrum of the peak to confirm its identity.

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as dimethylformamide (DMF) or a mixture of the mobile phase components, and filtered through a 0.45 µm filter before injection.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for the qualitative identification of this compound and for a semi-quantitative assessment of its purity. The electronic absorption spectrum of metalloporphyrins is characterized by an intense Soret band (or B band) in the near-UV region and weaker Q bands in the visible region.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A calibrated UV-Vis spectrophotometer.

-

Solvent: A suitable spectroscopic grade solvent in which the compound is soluble, such as dichloromethane, chloroform (B151607), or DMF.

-

Procedure: A dilute solution of this compound is prepared, and the absorbance is measured across the UV-Vis range (typically 300-700 nm).

-

Expected Spectrum: For this compound, the Soret band is expected around 410-420 nm. The Q bands are typically observed between 500 and 600 nm. The position and relative intensities of these bands can be compared to reference spectra to confirm the identity of the compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an essential technique for confirming the chemical structure of this compound. The insertion of the zinc ion into the porphyrin core leads to characteristic changes in the ¹H NMR spectrum compared to the free-base porphyrin.

Experimental Protocol: ¹H NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer.

-

Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Key Spectral Features:

-

Disappearance of NH Protons: The most significant indicator of successful metallation is the disappearance of the signal from the inner NH protons of the free-base porphyrin, which typically appears upfield (around -2 to -4 ppm).

-

Shift of Pyrrolic and Phenyl Protons: The signals corresponding to the β-pyrrolic protons and the protons of the peripheral substituent groups will be present in the aromatic region of the spectrum. The chemical shifts of these protons may experience a slight downfield shift upon zinc coordination due to deshielding effects[7].

-

Storage Conditions and Stability

Proper storage is crucial to maintain the purity and stability of this compound. Metalloporphyrins can be susceptible to degradation by light, temperature, and oxidative conditions.

Table 2: Recommended Storage Conditions for this compound

| Form | Temperature | Atmosphere | Light Condition |

| Solid | -20°C (long-term) or Room Temperature (short-term) | Inert gas (e.g., Argon or Nitrogen) recommended | Protect from light |

| Solution | -20°C to -80°C | Inert gas recommended | Protect from light |

Key Storage Recommendations:

-

Temperature: For long-term storage of the solid material, a temperature of -20°C is recommended. Some sources suggest that for very long-term storage of stock solutions, -80°C is preferable. For short-term storage, room temperature may be acceptable if the material is protected from light and stored under an inert atmosphere.

-

Light: this compound is a photosensitive compound. Exposure to light, particularly UV light, can lead to photodegradation. Therefore, it is imperative to store the compound in amber vials or containers wrapped in aluminum foil to protect it from light.

-

Atmosphere: While not always explicitly stated by all suppliers, storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice for metalloporphyrins. This minimizes the risk of oxidative degradation.

-

Solutions: Stock solutions of this compound should be stored at low temperatures (-20°C to -80°C) and protected from light. The choice of solvent can also impact stability, and it is advisable to use high-purity, degassed solvents for preparing solutions.

Stability and Forced Degradation

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

While specific quantitative forced degradation data for this compound is not widely published, general protocols for forced degradation of pharmaceuticals can be applied[6][8][9][10]. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent compound[6][8][10].

Experimental Protocols: Forced Degradation Studies (General Guidance)

-

Acid/Base Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) at room temperature or elevated temperatures (e.g., 50-60°C) for a defined period[10].

-

Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), in a suitable solvent at room temperature.

-

Thermal Degradation: The solid compound or a solution is exposed to elevated temperatures (e.g., 40-80°C) for a specified duration[10].

-

Photodegradation: The compound (in solid state or in solution) is exposed to a controlled light source that emits both UV and visible light, as per ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter[10].

The samples from these stress conditions are then analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Logical Workflow for Purity Assessment and Storage

The following diagram illustrates a logical workflow for the assessment of purity and the implementation of proper storage conditions for this compound.

References

- 1. Self-Assembled Nanomaterials Based on Complementary Sn(IV) and Zn(II)-Porphyrins, and Their Photocatalytic Degradation for Rhodamine B Dye [mdpi.com]

- 2. Frontier Specialty Chemicals this compound, 14354-67-7. MFCD09265024, | Fisher Scientific [fishersci.com]

- 3. Forced Degradation Studies [ouci.dntb.gov.ua]

- 4. [Automated HPLC method for determining zinc protoporphyrin IX and protoporphyrin IX in erythrocytes of workers exposed to lead] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Zinc-protoporphyrin determination by HPLC with fluorescence detection as a biomarker of lead effect in artisanal pottery workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. New zinc(ii) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. chromatographyonline.com [chromatographyonline.com]

A Theoretical and Experimental Guide to the Electronic Structure of Zn(II) Mesoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of Zn(II) Mesoporphyrin IX, a key metalloporphyrin with significant applications in various scientific fields, including drug development and photosensitizer research. This document details both the theoretical modeling and experimental protocols necessary for a comprehensive understanding of this molecule's electronic properties.

Theoretical Modeling of this compound Electronic Structure

The electronic structure of this compound is predominantly investigated using quantum chemical calculations, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These computational methods provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electronic transitions, and corresponding absorption spectra.

A typical theoretical workflow for modeling the electronic structure of this compound is outlined below:

Methodological & Application